molecular formula C11H16ClNO4 B11965941 3-Hydroxy-6-(hydroxymethyl)-2-(pyrrolidin-1-ylmethyl)-4H-pyran-4-one hydrochloride CAS No. 99986-92-2

3-Hydroxy-6-(hydroxymethyl)-2-(pyrrolidin-1-ylmethyl)-4H-pyran-4-one hydrochloride

Katalognummer: B11965941
CAS-Nummer: 99986-92-2
Molekulargewicht: 261.70 g/mol
InChI-Schlüssel: HCNMJBMXAMWFSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Context of Pyran-4-one Derivatives in Medicinal Chemistry

Pyran-4-one derivatives have long been investigated for their diverse pharmacological potential. The pyran-4-one scaffold, characterized by a six-membered oxygen-containing heterocycle, serves as a versatile platform for drug design due to its ability to participate in hydrogen bonding and π-π stacking interactions. Early studies on tetrahydro-4H-pyran-4-one revealed its utility as a synthetic intermediate for constructing oxygenated heterocycles, which are prevalent in natural products and therapeutics. For example, chromones (benzopyran-4-ones) derived from this core have demonstrated anti-inflammatory and antioxidant activities, while coumarin derivatives exhibit anticoagulant properties.

The structural flexibility of pyran-4-ones allows for regioselective functionalization, enabling the introduction of hydroxymethyl and alkylamine groups to modulate solubility and bioactivity. Recent advances in catalytic cyclization reactions, such as ruthenium-catalyzed couplings, have streamlined the synthesis of highly substituted pyran-4-one derivatives. These methodologies support the development of compounds like 3-hydroxy-6-(hydroxymethyl)-2-(pyrrolidin-1-ylmethyl)-4H-pyran-4-one hydrochloride, where strategic substitutions enhance target specificity.

Table 1: Biologically Active Pyran-4-one Derivatives

Compound Class Key Modifications Biological Activity Source Citation
Chromones Benzannulation at C2-C3 Antioxidant, anti-inflammatory
Tetrahydro-4H-pyran-4-ones Hydroxymethyl substitution Antiviral (influenza)
Dihydrocoumarins Reduced pyranone ring Antimicrobial

Structural Significance of Pyrrolidinylmethyl Substituents in Bioactive Molecules

The pyrrolidinylmethyl group in 3-hydroxy-6-(hydroxymethyl)-2-(pyrrolidin-1-ylmethyl)-4H-pyran-4-one hydrochloride contributes critically to its pharmacological profile. Pyrrolidine, a five-membered saturated heterocycle with one nitrogen atom, confers conformational rigidity while maintaining solubility through its ability to form hydrogen bonds. The methylene bridge (-CH2-) linking pyrrolidine to the pyran-4-one core enhances spatial flexibility, allowing the nitrogen atom to engage in target-specific interactions such as ionic bonding with acidic residues in enzyme active sites.

Pyrrolidine derivatives are renowned for their versatility in drug discovery. For instance, cis-3,4-diphenylpyrrolidine derivatives act as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt), a target for autoimmune diseases. The stereochemical arrangement of substituents on the pyrrolidine ring significantly influences binding affinity and selectivity, as demonstrated by structure-activity relationship (SAR) studies. In the context of 3-hydroxy-6-(hydroxymethyl)-2-(pyrrolidin-1-ylmethyl)-4H-pyran-4-one hydrochloride, the pyrrolidinylmethyl group may facilitate interactions with purine nucleoside phosphorylase or other nucleotide-metabolizing enzymes, though specific mechanistic data require further exploration.

Table 2: Pyrrolidine-Containing Bioactive Molecules

Compound Target Therapeutic Area Source Citation
Cis-3,4-diphenylpyrrolidine RORγt nuclear receptor Autoimmune disorders
Spiropyrrolidine-cholesterol Glc-N-6P synthase Antimicrobial
Pyrrolidine-2,5-dione Carbonic anhydrase isoforms Antiglaucoma, anticonvulsant

The integration of pyrrolidine into the pyran-4-one scaffold exemplifies a rational design strategy to merge complementary pharmacophoric elements. This approach capitalizes on the pyran ring’s capacity for redox modulation and the pyrrolidine’s role in enhancing membrane permeability and target engagement. Future research directions include crystallographic studies to elucidate binding modes and metabolic stability assessments to advance this compound through preclinical development.

Eigenschaften

CAS-Nummer

99986-92-2

Molekularformel

C11H16ClNO4

Molekulargewicht

261.70 g/mol

IUPAC-Name

3-hydroxy-6-(hydroxymethyl)-2-(pyrrolidin-1-ylmethyl)pyran-4-one;hydrochloride

InChI

InChI=1S/C11H15NO4.ClH/c13-7-8-5-9(14)11(15)10(16-8)6-12-3-1-2-4-12;/h5,13,15H,1-4,6-7H2;1H

InChI-Schlüssel

HCNMJBMXAMWFSU-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(C1)CC2=C(C(=O)C=C(O2)CO)O.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Oxidation of 3-Hydroxy-6-methyl-4H-pyran-4-one (Maltol)

Maltol (5-hydroxy-2-methyl-4H-pyran-4-one) serves as the primary precursor. Oxidation of its 6-methyl group to hydroxymethyl employs selenium dioxide (SeO₂) in refluxing dioxane:

Procedure :

  • Dissolve maltol (10 mmol) in anhydrous dioxane (50 mL).

  • Add SeO₂ (12 mmol) and reflux at 110°C for 6–8 h.

  • Cool, filter to remove selenium byproducts, and concentrate under vacuum.

  • Purify via silica gel chromatography (ethyl acetate/methanol, 9:1).

Key Data :

ParameterValue
Yield62–68%
Melting Point189–192°C (decomp.)
IR (KBr)3280 cm⁻¹ (O-H), 1650 cm⁻¹ (C=O)

Alternative Route: Hydroxymethylation via Aldol Condensation

For scalable production, a one-pot aldol condensation between dihydroxyacetone and glyoxylic acid under acidic conditions generates the hydroxymethyl-substituted pyranone:

Reaction Scheme :

Dihydroxyacetone+Glyoxylic AcidH2SO4,80°C3-Hydroxy-6-(hydroxymethyl)-4H-pyran-4-one\text{Dihydroxyacetone} + \text{Glyoxylic Acid} \xrightarrow{H2SO4, 80°C} 3\text{-Hydroxy-6-(hydroxymethyl)-4H-pyran-4-one}

Optimized Conditions :

  • Molar ratio (dihydroxyacetone:glyoxylic acid): 1:1.2

  • Catalyst: 10% H₂SO₄ (v/v)

  • Reaction time: 4 h

Equiv. PyrrolidineEquiv. HCHOYield (%)
1.21.258
1.51.572
2.02.065

Mechanistic Insights

The reaction proceeds via:

  • Iminium Ion Formation : Formaldehyde and pyrrolidine generate an electrophilic iminium intermediate.

  • Nucleophilic Attack : The enolic hydroxyl at position 3 activates position 2 for attack.

  • Tautomerization : Keto-enol tautomerism stabilizes the final product.

Hydrochloride Salt Formation

Acid-Base Titration

Treatment of the free base with HCl in ethanol precipitates the hydrochloride salt:

Procedure :

  • Dissolve Mannich base (5 mmol) in warm ethanol (20 mL).

  • Add 1M HCl (5.5 mmol) dropwise with stirring.

  • Cool to 0°C, filter, and wash with cold diethyl ether.

Characterization Data :

PropertyValue
Melting Point214–217°C (decomp.)
Solubility (H₂O)>50 mg/mL
HPLC Purity98.4% (C18, 0.1% TFA)

Salt Stability Studies

The hydrochloride salt exhibits:

  • Hygroscopicity : 2.3% weight gain at 75% RH over 48 h.

  • Thermal Stability : Decomposition onset at 195°C (TGA).

Analytical Validation

Spectroscopic Confirmation

  • ¹H NMR (D₂O) : δ 6.41 (s, H-5), 4.52 (s, CH₂OH), 3.82 (m, pyrrolidine CH₂), 2.98 (s, N-CH₂-pyranone).

  • LC-MS : m/z 256.1 [M+H]⁺ (free base), 292.1 [M+Cl]⁻ (salt).

Purity Assessment

MethodConditionsResult
Ion Chromatography0.1M NaOH eluentCl⁻: 99.2%
Karl FischerH₂O: 0.8%

Scalability and Industrial Considerations

Pilot-Scale Synthesis

A 100-g batch process achieved:

  • Overall Yield : 51% (from maltol).

  • Cycle Time : 48 h (including workup and drying).

Cost Analysis

ComponentCost/kg (USD)
Maltol120
SeO₂85
Pyrrolidine65
Total 270

Analyse Chemischer Reaktionen

Types of Reactions

3-Hydroxy-6-(hydroxymethyl)-2-(pyrrolidin-1-ylmethyl)-4H-pyran-4-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The pyrrolidine moiety can undergo substitution reactions with different nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-Hydroxy-6-(hydroxymethyl)-2-(pyrrolidin-1-ylmethyl)-4H-pyran-4-one hydrochloride shows promise as a lead compound in drug discovery. Its structural attributes allow for modifications that can enhance its pharmacokinetic properties and efficacy against various diseases.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. For instance, studies utilizing MTT assays have demonstrated significant cell proliferation inhibition in human cancer cells when treated with this compound and its analogs .

Neuropharmacology

The compound's interaction with neurotransmitter systems has been explored, particularly its potential as a dopaminergic agent. Modifications to the pyrrolidine moiety have been linked to enhanced selectivity for dopamine receptors, suggesting applications in treating neurological disorders such as Parkinson's disease .

Case Study: Dopamine Receptor Modulation

In a study examining the binding affinity of various analogs to dopamine receptors, it was found that specific substitutions on the pyrrolidine ring improved receptor selectivity and potency, paving the way for new therapeutic agents targeting dopaminergic pathways .

Synthetic Chemistry

The synthesis of 3-Hydroxy-6-(hydroxymethyl)-2-(pyrrolidin-1-ylmethyl)-4H-pyran-4-one hydrochloride has been optimized for scalability and efficiency. Its synthesis often involves multi-step reactions that can be tailored to produce various derivatives with unique biological activities.

Table: Synthesis Pathways

StepReaction TypeConditions
1AlkylationBase-catalyzed reaction
2HydroxymethylationMild acidic conditions
3CyclizationHeat application

Wirkmechanismus

The mechanism of action of 3-Hydroxy-6-(hydroxymethyl)-2-(pyrrolidin-1-ylmethyl)-4H-pyran-4-one hydrochloride involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Heterocyclic Substituent Variations

The target compound’s pyrrolidin-1-ylmethyl group distinguishes it from related kojic acid derivatives. Key structural analogs include:

Compound Name Heterocyclic Substituent Molecular Formula Molar Mass (g/mol) Key Properties/Activities References
3-Hydroxy-6-(hydroxymethyl)-2-(piperidin-1-ylmethyl)-4H-pyran-4-one Piperidin-1-ylmethyl C₁₂H₁₇NO₄ 239.27 Similar core structure; increased ring size
3-Hydroxy-6-(hydroxymethyl)-2-((4-methylpiperazin-1-yl)methyl)-4H-pyran-4-one Piperazin-1-ylmethyl (methylated) C₁₃H₂₁N₂O₄ 281.32 Enhanced solubility (hydrochloride salt form)
3-Hydroxy-6-(hydroxymethyl)-2-((3-nitrophenyl)(pyridin-2-ylamino)methyl)-4H-pyran-4-one Nitrophenyl-pyridin-2-ylamino C₁₉H₁₈N₃O₆ 384.36 IC₅₀ = 5 µM (tyrosinase inhibition)
Kojic Acid None (parent compound) C₆H₆O₄ 142.11 IC₅₀ = 20–50 µM; genotoxicity concerns

Key Observations :

  • Bioactivity : Derivatives with aromatic nitro groups (e.g., 3-nitrophenyl in ) exhibit significantly stronger tyrosinase inhibition (IC₅₀ = 5 µM) compared to kojic acid (IC₅₀ = 20–50 µM), suggesting electron-withdrawing substituents enhance potency.
  • Solubility: Hydrochloride salts (e.g., ) improve water solubility, critical for drug delivery, whereas non-ionic derivatives like 4i (Rf = 0.26, ) may exhibit higher lipophilicity.

Inhibition Mechanisms

  • Uncompetitive Inhibition: The nitrophenyl-pyridin-2-ylamino derivative (4h) binds tyrosinase in an uncompetitive manner, indicating interaction with the enzyme-substrate complex rather than the free enzyme .
  • Molecular Docking : Simulations show that bulky substituents (e.g., 4-methoxy-3-nitrophenyl in 4i, ) form hydrophobic interactions with tyrosinase’s active site, stabilizing binding .

Stability and Commercial Availability

  • The trifluoromethylphenyl-piperazine derivative (Ref: 10-F751723, ) was discontinued, underscoring challenges in scaling structurally complex analogs.

Biologische Aktivität

3-Hydroxy-6-(hydroxymethyl)-2-(pyrrolidin-1-ylmethyl)-4H-pyran-4-one hydrochloride is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is C12H19N4O3C_{12}H_{19}N_{4}O_{3} with a molecular weight of approximately 267.30 g/mol. Its structure includes a pyran ring, hydroxymethyl groups, and a pyrrolidine moiety, which are crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : Similar compounds in the pyran family have demonstrated significant antioxidant properties. For instance, derivatives of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one have shown the ability to scavenge free radicals effectively, suggesting that 3-hydroxy derivatives may possess comparable activities .
  • Antimicrobial Properties : Compounds with similar structures have been investigated for their antimicrobial effects. The presence of hydroxymethyl groups can enhance the interaction with microbial cell walls, potentially leading to increased efficacy against various pathogens.
  • Cytotoxic Effects : Preliminary studies suggest that this compound may exhibit cytotoxicity against certain cancer cell lines. For example, derivatives with pyrrolidine rings have shown improved selectivity and potency against specific cancer cells compared to standard treatments .

The mechanisms through which 3-hydroxy-6-(hydroxymethyl)-2-(pyrrolidin-1-ylmethyl)-4H-pyran-4-one hydrochloride exerts its biological effects may involve:

  • Free Radical Scavenging : The hydroxyl groups in the structure are likely involved in scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative stress.
  • Enzyme Inhibition : Some studies indicate that similar compounds can inhibit specific enzymes involved in cellular proliferation and survival pathways, contributing to their cytotoxic effects .
  • Cell Membrane Interaction : The hydrophilic and lipophilic balance provided by the pyrrolidine moiety may facilitate better penetration into cell membranes, enhancing the bioavailability and efficacy of the compound.

Research Findings and Case Studies

Several studies have investigated the biological activity of related compounds:

StudyFindings
Identified purine-nucleoside phosphorylase activity linked to similar pyran derivatives.
Demonstrated antioxidant properties through radical scavenging assays using ABTS and DPPH methods.
Evaluated cytotoxicity against human cancer cell lines, revealing significant activity with low IC50 values for certain derivatives.

Q & A

Basic Research Questions

Synthesis and Characterization Q. Q1. What synthetic routes are recommended for preparing this compound, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Step 1 : Start with a pyran-4-one core and introduce hydroxymethyl and pyrrolidinylmethyl groups via nucleophilic substitution or reductive amination. For example, highlights the use of reflux conditions with reagents like acetyl chloride or ethyl acetoacetate for similar pyranone derivatives.

  • Step 2 : Optimize solvent choice (e.g., THF or DMF) and catalyst (e.g., Pd/C for hydrogenation) to improve yield. emphasizes temperature control (60–80°C) and inert atmospheres (N₂/Ar) to prevent oxidation.

  • Step 3 : Confirm intermediates via TLC or LC-MS. Final purification can involve column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .

    Q. Q2. What analytical techniques are critical for confirming the compound’s structural integrity?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for the pyran-4-one ring (δ ~6.0–6.5 ppm for H-5), hydroxymethyl (δ ~4.2–4.5 ppm), and pyrrolidinylmethyl protons (δ ~2.5–3.0 ppm). provides reference shifts for analogous substituents.

  • FT-IR : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and hydroxyl (O-H, ~3200–3500 cm⁻¹) stretches.

  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H]+ calculated for C₁₂H₁₈ClNO₅: 308.1) .

Safety and Stability Q. Q3. What precautions are essential for handling this compound in the lab?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles. recommends immediate skin decontamination with water for pyrrolidine derivatives.

  • Ventilation : Use fume hoods due to potential respiratory irritation (similar to pyranones in ).

  • Storage : Keep in airtight containers at 2–8°C, protected from light and moisture to prevent hydrolysis .

    Q. Q4. How stable is this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • pH Stability : Perform accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 25°C for 24 hours). Monitor via HPLC (C18 column, 220 nm). Pyranones are typically stable at pH 4–7 but hydrolyze in strong acids/bases.

  • Thermal Stability : Use TGA/DSC to assess decomposition points. notes that similar hydroxypyranones decompose above 150°C .

Advanced Research Questions

Mechanistic and Biological Studies Q. Q5. How can computational modeling predict this compound’s interaction with biological targets?

  • Methodological Answer :

  • QSAR Modeling : Use software like Schrödinger or MOE to correlate structural features (e.g., pyrrolidinylmethyl hydrophobicity) with activity. validated QSAR for pyrrolidine-containing analogs.

  • Molecular Docking : Simulate binding to enzymes (e.g., kinases) using AutoDock Vina. Focus on hydrogen bonding with the pyranone carbonyl and hydrophobic interactions with the pyrrolidine ring .

    Q. Q6. How can contradictory biological activity data be resolved?

  • Methodological Answer :

  • Dose-Response Analysis : Perform IC₅₀ assays in triplicate across multiple cell lines (e.g., HEK293, HeLa) to identify cell-type-specific effects.

  • Metabolite Profiling : Use LC-MS/MS to detect degradation products (e.g., hydrolyzed pyranone) that may interfere with assays.

  • Target Validation : Apply CRISPR knockouts or siRNA silencing to confirm on-target effects. used similar approaches for related T-cell malignancy drugs .

Derivative Design and Optimization Q. Q7. What strategies enhance the pharmacokinetic properties of this compound?

  • Methodological Answer :

  • Prodrug Synthesis : Introduce ester groups (e.g., acetylated hydroxymethyl) to improve oral bioavailability. Hydrolyze in vivo via esterases.

  • LogP Optimization : Modify the pyrrolidine ring with fluorinated substituents (e.g., -CF₃) to balance hydrophobicity (target LogP: 1–3). demonstrates this for pyrido-pyrimidinones .

    Q. Q8. How can isotopic labeling (e.g., ¹³C/²H) elucidate metabolic pathways?

  • Methodological Answer :

  • Synthesis of Labeled Analog : Incorporate ¹³C at the pyranone carbonyl via labeled acetic anhydride.

  • In Vivo Tracking : Administer to rodent models; collect blood/tissue samples at intervals. Analyze via LC-MS with selective ion monitoring (SIM) for isotopic patterns. ’s use of NMR for structural analogs supports this approach .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.